2-[(4-Methylphenyl)methyl]morpholine
Description
2-[(4-Methylphenyl)methyl]morpholine is a morpholine derivative featuring a para-methyl-substituted benzyl group attached to the nitrogen atom at the 2-position of the morpholine ring. Morpholine derivatives are valued for their heterocyclic structure, which enables hydrogen bonding, solubility in polar solvents, and interactions with biological targets .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methyl]morpholine |
InChI |
InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)8-12-9-13-6-7-14-12/h2-5,12-13H,6-9H2,1H3 |
InChI Key |
VDUODZXRVRJODT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CNCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)methyl]morpholine typically involves the reaction of morpholine with 4-methylbenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the morpholine attacks the carbon atom of the benzyl chloride, displacing the chloride ion. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, bromine, sulfuric acid
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Chemical Properties and Structure
2-[(4-Methylphenyl)methyl]morpholine is characterized by its morpholine ring, which contributes to its pharmacological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
- Molecular Formula : C12H17N
- Molecular Weight : 191.27 g/mol
Medicinal Chemistry Applications
1. Antihypertensive Agents
The compound serves as an intermediate in the synthesis of angiotensin II antagonists, commonly referred to as Sartans. These compounds are widely used in treating hypertension and heart failure. The synthesis pathways often involve derivatives of this compound, highlighting its importance in drug development .
2. Anticancer Research
Recent studies have indicated that morpholine derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against MCF-7 (breast cancer), HepG2 (liver cancer), and SW480 (colon cancer) cell lines . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Synthesis Pathways
The synthesis of this compound can be achieved through several methods:
- Palladium-Catalyzed Reactions : Utilizing palladium catalysts, this compound can be synthesized from readily available precursors in good yields.
- Cross-Coupling Reactions : The compound can also be produced via cross-coupling reactions involving aryl halides and morpholine derivatives .
The biological activity of this compound extends beyond anticancer properties:
- Antimicrobial Activity : Preliminary investigations suggest moderate to good antimicrobial effects against various bacterial strains.
- Neuroprotective Effects : Morpholine derivatives have been studied for their potential neuroprotective properties, indicating possible applications in treating neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on MCF-7 cells. The compound demonstrated an IC50 value ranging from 7.5 to 16.9 μg/ml, indicating significant potential for further development as an anticancer agent.
Case Study 2: Synthesis of Antihypertensive Drugs
Research has shown that modifications to the structure of this compound can lead to the creation of novel antihypertensive drugs. These modifications often enhance selectivity and potency against angiotensin II receptors.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-1-(4-morpholinyl)ethanone | Morpholine ring | Exhibits neuroprotective effects |
| N-[2-[4-(dimethylamino)ethyl]-phenyl]acetamide | Dimethylamino group | Known for analgesic properties |
| 4-[4-(trifluoromethyl)phenyl]piperidine | Piperidine ring | Potent antagonist in certain receptor types |
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)methyl]morpholine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural features and applications of 2-[(4-Methylphenyl)methyl]morpholine and related compounds:
Biological Activity
2-[(4-Methylphenyl)methyl]morpholine is a morpholine derivative that has garnered attention for its potential biological activities. Morpholine and its derivatives are known to exhibit a range of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and antidiabetic properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The compound this compound features a morpholine ring substituted with a 4-methylphenyl group. Its structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that morpholine derivatives exhibit notable antimicrobial properties. For example, studies have shown that various morpholine-based compounds demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives are reported as follows:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 |
| This compound | Escherichia coli | 75 |
These results suggest that this compound could be a candidate for further development as an antibacterial agent .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity. In vitro tests have demonstrated efficacy against various fungal strains, with MIC values indicating effective inhibition of growth. For instance:
| Compound | Target Fungi | MIC (µg/mL) |
|---|---|---|
| This compound | Candida albicans | 100 |
| This compound | Aspergillus niger | 150 |
These findings highlight the potential of this compound in treating fungal infections .
Anti-inflammatory Properties
The anti-inflammatory effects of morpholine derivatives have been extensively studied. The compound has been shown to inhibit pro-inflammatory cytokines in various cell lines, suggesting a mechanism that may involve the modulation of signaling pathways associated with inflammation. For example, in a study involving macrophages stimulated with lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction in the levels of TNF-alpha and IL-6 .
Case Studies
A notable case study involved the evaluation of the compound's effects on diabetic models. In this study, administration of this compound led to a significant reduction in blood glucose levels in diabetic rats, indicating its potential as an antidiabetic agent. The mechanism was attributed to the inhibition of α-glucosidase activity, which is crucial in carbohydrate metabolism .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various biological targets. These studies revealed that the compound binds effectively to the active sites of enzymes involved in metabolic pathways and inflammation. Key amino acid interactions were identified, including hydrogen bonds with residues critical for enzyme activity .
Q & A
What are the established synthetic routes for 2-[(4-Methylphenyl)methyl]morpholine, and how can reaction yields be optimized?
Basic Research Focus:
The compound is commonly synthesized via nucleophilic substitution or amination reactions. For example, morpholine derivatives can be prepared by reacting halogenated intermediates (e.g., 4-bromophenyl analogs) with morpholine under reflux conditions in polar aprotic solvents like DMF or acetonitrile . Optimization strategies include:
- Catalyst selection : Use of transition-metal catalysts (e.g., nickel) for cross-coupling reactions to enhance regioselectivity.
- Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound.
Typical yields range from 72% to 83%, depending on substituents and reaction conditions .
How can researchers characterize this compound and detect impurities?
Basic Research Focus:
Characterization involves a combination of spectroscopic and chromatographic methods:
- NMR : H and C NMR to confirm the morpholine ring and aromatic substituents.
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) for molecular weight verification (e.g., observed m/z 236.313 for related derivatives) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities. Pharmacopeial guidelines (e.g., EP) recommend limits of ≤0.1% for individual impurities and ≤0.5% for total impurities .
What biological activities have been reported for morpholine derivatives, and how can these be experimentally validated?
Basic Research Focus:
- Antimicrobial activity : Test against Gram-positive bacteria (e.g., Bacillus cereus) and fungi (e.g., Saccharomyces cerevisiae) using broth microdilution assays (MIC values typically 8–32 µg/mL) .
- Neuroprotective effects : Evaluate NMDA receptor antagonism via calcium flux assays in neuronal cell lines (e.g., SH-SY5Y), referencing analogs like Co 101244 hydrochloride, which inhibits NR2B-containing NMDA receptors .
How should researchers address contradictory data in pharmacological or synthetic studies of this compound?
Advanced Research Focus:
- Reproducibility checks : Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables.
- Advanced analytics : Use X-ray crystallography (as in , R factor = 0.049) to resolve structural ambiguities .
- Statistical analysis : Apply multivariate regression to identify critical factors (e.g., solvent polarity, catalyst loading) affecting yield or bioactivity .
What methodologies are recommended for optimizing the amphiphilic properties of this compound in drug delivery systems?
Advanced Research Focus:
- Nanoparticle formulation : Use solvent evaporation to prepare micelles or liposomes. Monitor critical micelle concentration (CMC) via fluorescence spectroscopy with pyrene probes.
- In vitro models : Assess cellular uptake in Caco-2 or MDCK cells using confocal microscopy with fluorescently tagged derivatives .
How can impurity profiles be aligned with regulatory standards during synthesis?
Advanced Research Focus:
- EP/ICH guidelines : Identify and quantify impurities (e.g., chlorinated byproducts) using validated HPLC methods (e.g., 25 mg/mL sample concentration, C18 columns) .
- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to simulate stability challenges and identify degradation pathways .
What computational tools are suitable for predicting the structure-activity relationship (SAR) of this compound?
Advanced Research Focus:
- Docking studies : Use AutoDock Vina to model interactions with targets like NMDA receptors or microbial enzymes.
- QSAR models : Apply MOE or Schrödinger to correlate substituent effects (e.g., methyl vs. bromo groups) with bioactivity .
What are the challenges in scaling up synthesis, and how can they be mitigated?
Advanced Research Focus:
- Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability.
- Process analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
